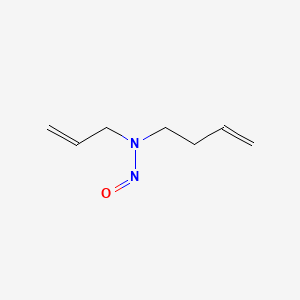

N-Allyl-N-nitroso-3-butenylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-but-3-enyl-N-prop-2-enylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-5-7-9(8-10)6-4-2/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOHAYUKUQXZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN(CC=C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203206 | |

| Record name | gamma-Butenyl-(beta-propenyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54746-50-8 | |

| Record name | gamma-Butenyl-(beta-propenyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054746508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Butenyl-(beta-propenyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Allyl N Nitroso 3 Butenylamine

Classical Synthetic Routes to N-Allyl-N-nitroso-3-butenylamine

The traditional synthesis of this compound involves two primary stages: the synthesis of the precursor amine and its subsequent nitrosation using conventional reagents.

The key precursor for the target nitrosamine (B1359907) is the secondary amine, N-allyl-3-butenylamine. Its synthesis can be approached in a couple of ways, primarily involving the formation of 3-butenylamine followed by allylation.

A convenient and scalable method for the preparation of 3-butenylamine is the Gabriel synthesis. researchgate.netresearchgate.net This method avoids the use of hazardous reagents like hydrides and azides. researchgate.net The synthesis starts with the reaction of commercially available 3-buten-1-ol (B139374) with phthalimide (B116566), triphenylphosphine, and diethyl azodicarboxylate (DEAD) to produce N-(3-butenyl)phthalimide. researchgate.netresearchgate.net Subsequent cleavage of the phthalimide group with hydrazine (B178648) hydrate (B1144303) yields the desired primary amine, 3-butenylamine. researchgate.netresearchgate.net

Once 3-butenylamine is obtained, it undergoes N-alkylation to introduce the allyl group, forming N-allyl-3-butenylamine. A common method for this is the reaction with an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.netrsc.orgfishersci.co.uk The reaction can be carried out in various solvents, with DMF and THF being common choices. fishersci.co.uk The use of a base like sodium bicarbonate is typical. researchgate.net

A plausible reaction scheme is as follows:

Synthesis of 3-Butenylamine (via Gabriel Synthesis):

3-Buten-1-ol + Phthalimide + PPh₃ + DEAD → N-(3-Butenyl)phthalimide

N-(3-Butenyl)phthalimide + N₂H₄·H₂O → 3-Butenylamine

Synthesis of N-allyl-3-butenylamine:

3-Butenylamine + Allyl bromide + NaHCO₃ → N-allyl-3-butenylamine

| Reactant 1 | Reactant 2 | Reagents | Product | Yield (%) | Reference |

| 3-Buten-1-ol | Phthalimide | PPh₃, DEAD | N-(3-Butenyl)phthalimide | 85 | researchgate.netresearchgate.net |

| N-(3-Butenyl)phthalimide | Hydrazine | 3-Butenylamine | 54 | researchgate.netresearchgate.net | |

| Aniline | Allyl bromide | NaHCO₃, H₂O | N,N-Diallylaniline | 90 | researchgate.net |

This table provides representative yields for the synthesis of the precursor amine and a related diallylated amine.

The classical method for the formation of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid (HCl). researchgate.netsci-hub.se The active nitrosating species is the nitrosonium ion (NO⁺), which is formed from nitrous acid (HNO₂) in the acidic medium. rsc.org

The secondary amine, N-allyl-3-butenylamine, would be dissolved in an appropriate solvent and cooled, after which an aqueous solution of sodium nitrite would be added dropwise while maintaining the acidic conditions and low temperature. The reaction is typically rapid.

| Secondary Amine | Nitrosating Agent | Acid | Solvent | Product | Reference |

| Diphenylamine | Sodium Nitrite | HCl | Water/Ethanol | N-Nitrosodiphenylamine | researchgate.net |

| General Secondary Amine | Sodium Nitrite | Acetic Anhydride | Dichloromethane (B109758) | N-Nitrosamine | chromatographyonline.com |

| N-Methylaniline | Nitric Oxide | - | n-Hexane | N-Nitroso-N-methylaniline | google.com |

This table presents various classical nitrosation conditions for different secondary amines as representative examples.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce the use of hazardous reagents and solvents.

While the synthesis of the precursor amine N-allyl-3-butenylamine is not typically catalytic in the classical sense, modern methods for amine alkylation can employ catalytic systems. For instance, the allylation of amines can be achieved using allyl alcohol in the presence of a molybdenum-based catalyst, offering a more atom-economical route than using allyl halides. organic-chemistry.org

For the nitrosation step, significant advancements have been made to move away from the use of strong mineral acids.

A notable green chemistry approach for N-nitrosamine synthesis involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. rsc.org This method offers several advantages, including high yields, mild reaction conditions (often at room temperature), and a simple work-up procedure. rsc.org The reaction is often complete within a short timeframe and is compatible with a variety of functional groups. rsc.org This approach would be highly applicable to the nitrosation of N-allyl-3-butenylamine.

Another advanced method involves using a combination of sodium nitrite with a Lewis acid, such as tin(IV) chloride, which can generate the nitrosating agent in situ under mild and heterogeneous conditions. researchgate.net

| Secondary Amine | Nitrosating Agent | Conditions | Yield (%) | Reference |

| Various secondary amines | tert-Butyl Nitrite | Solvent-free, room temp. | >90 | rsc.org |

| Various secondary amines | NaNO₂-SnCl₄ | Dichloromethane, room temp. | High | researchgate.net |

This table showcases modern and green nitrosation methods with representative high yields.

Purification and Isolation Techniques for this compound

The purification of the final product, this compound, is crucial to remove unreacted starting materials, byproducts, and any residual reagents. Given its likely nature as a non-polar liquid, several standard organic chemistry purification techniques would be applicable.

Following the reaction, a typical work-up would involve quenching the reaction, followed by extraction of the product into an organic solvent like dichloromethane. nih.gov The organic layer would then be washed with a dilute acid and/or base to remove any remaining amine or acidic residues, followed by a wash with brine and drying over an anhydrous salt like magnesium sulfate.

For final purification, vacuum distillation is a highly effective method for liquid nitrosamines, separating the product from less volatile impurities. google.com The process involves heating the crude product under reduced pressure, allowing the nitrosamine to distill at a lower temperature, thus preventing potential decomposition. longdom.org

Column chromatography is another powerful technique for purifying N-nitrosamines. nih.gov A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase, likely a mixture of non-polar and slightly polar solvents (e.g., n-hexane and ethyl acetate), would be used to separate the target compound from impurities based on their different polarities. nih.gov The fractions containing the pure product can be identified using techniques like thin-layer chromatography (TLC).

| Purification Technique | Description | Applicability |

| Liquid-Liquid Extraction | Separation of the product from the aqueous reaction mixture into an organic solvent. | Initial work-up |

| Vacuum Distillation | Purification of liquids by evaporation under reduced pressure. | Final purification of the liquid product. google.comlongdom.org |

| Column Chromatography | Separation of compounds based on differential adsorption on a stationary phase. | High-purity isolation. nih.gov |

Mechanistic Investigations of N Allyl N Nitroso 3 Butenylamine

Metabolic Activation Pathways of N-Allyl-N-nitroso-3-butenylamine

Detailed studies on the metabolic activation of this compound are not extensively available in the public scientific literature. However, based on the well-established metabolism of other N-nitrosamines, a general pathway can be predicted. The metabolic activation of nitrosamines is a critical step in their carcinogenic activity, primarily mediated by cytochrome P450 enzymes.

Enzymatic Biotransformation of this compound in In Vitro Systems

Specific in vitro studies on the enzymatic biotransformation of this compound have not been widely reported. General knowledge of N-nitrosamine metabolism suggests that liver microsomes would be a key in vitro system to study its biotransformation. These preparations contain a high concentration of cytochrome P450 enzymes, which are responsible for the initial steps of nitrosamine (B1359907) activation. The metabolism would likely involve hydroxylation at the α-carbon positions of both the allyl and butenyl groups.

Elucidation of Key Metabolites of this compound

The specific metabolites of this compound have not been characterized in published literature. Based on the metabolism of structurally related nitrosamines, the hydroxylation of the α-carbons would lead to the formation of unstable α-hydroxynitrosamines. These intermediates would then be expected to spontaneously decompose to form electrophilic diazonium ions and aldehydes. The predicted aldehydes from the decomposition of the respective α-hydroxynitrosamines would be acrolein (from the allyl group) and 3-butenal (B104185) (from the 3-butenyl group).

Role of Specific Cytochrome P450 Isoforms in this compound Metabolism

While the specific cytochrome P450 (CYP) isoforms involved in the metabolism of this compound have not been identified, studies on other nitrosamines provide insights into the likely candidates. For many nitrosamines, CYP2E1 is a key enzyme in their metabolic activation. Additionally, CYP2A6 and members of the CYP2B and CYP3A subfamilies have also been shown to metabolize various nitrosamines. The involvement of specific CYP isoforms would depend on the structure of the nitrosamine and the animal species being studied.

N-Dealkylation Mechanisms of this compound

The N-dealkylation of this compound is a presumed critical step in its metabolic activation. This process is initiated by the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the nitroso group. This hydroxylation results in the formation of an unstable α-hydroxynitrosamine. This intermediate then undergoes spontaneous decomposition, leading to the cleavage of the N-N bond and the release of an aldehyde and a dealkylated nitrosamine, or further decomposition to an electrophilic alkyldiazonium ion. This electrophilic species is capable of reacting with cellular macromolecules, such as DNA, which is a key event in the initiation of carcinogenesis.

Chemical Reactivity and Degradation Mechanisms of this compound

The chemical reactivity of this compound is largely dictated by the nitroso group and the unsaturation in the allyl and butenyl chains.

Electrophilic Reactivity of this compound

The ultimate carcinogenic metabolites of N-nitrosamines are potent electrophiles. Following metabolic activation via α-hydroxylation, this compound is expected to form highly reactive alkyldiazonium ions. These electrophilic intermediates can then form covalent adducts with nucleophilic sites in cellular macromolecules, including DNA, RNA, and proteins. The formation of these adducts, particularly with DNA, is widely considered to be the primary mechanism of N-nitrosamine-induced carcinogenicity. The presence of two unsaturated alkyl chains, the allyl and 3-butenyl groups, may also contribute to the reactivity of the molecule or its metabolites.

Photolytic Degradation Pathways of this compound

There is currently no specific research detailing the photolytic degradation pathways of this compound. In general, the photolysis of N-nitrosamines in aqueous solutions when exposed to UV radiation can lead to the cleavage of the N-N bond. This process can result in the formation of various reactive species. However, without specific studies on this compound, the exact products and mechanisms remain speculative.

Hydrolytic Stability of this compound

The hydrolytic stability of this compound has not been specifically determined in published literature. The stability of N-nitrosamines in aqueous environments can be influenced by factors such as pH and temperature. For some N-nitrosamines, degradation is observed to be pH-dependent. Without experimental data for this compound, its rate of hydrolysis and the resulting degradation products are unknown.

Interaction Mechanisms of this compound with Biomolecules

Detailed investigations into the interaction of this compound with biomolecules have not been reported. The carcinogenicity of many N-nitrosamines is linked to their metabolic activation, leading to the formation of reactive electrophilic species that can interact with cellular macromolecules.

Adduct Formation with Nucleophilic Centers

There is no available data on adduct formation between this compound and nucleophilic centers in biomolecules.

DNA Alkylation Mechanisms by this compound Reactive Metabolites

The mechanisms of DNA alkylation by reactive metabolites of this compound have not been studied. For other carcinogenic nitrosamines, metabolic activation by cytochrome P450 enzymes can generate intermediates that alkylate DNA bases, a critical step in the initiation of carcinogenesis. The specific reactive metabolites and the nature of the DNA adducts for this compound are yet to be determined.

Protein Modification by this compound Reactive Species

There is no research available on the modification of proteins by reactive species derived from this compound. Such interactions could potentially alter protein structure and function, but this has not been experimentally verified for this specific compound.

Analytical Methodologies for N Allyl N Nitroso 3 Butenylamine and Its Metabolites

Chromatographic Techniques for N-Allyl-N-nitroso-3-butenylamine Analysis

Chromatographic methods are fundamental to the separation and analysis of this compound from various sample types. These techniques separate the compound from other substances based on its physical and chemical properties, allowing for its precise identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like many N-nitrosamines. nih.gov This method combines the separation capabilities of gas chromatography with the highly sensitive detection and identification power of mass spectrometry.

In a typical GC-MS analysis of nitrosamines, the sample is first introduced into the GC system, where it is vaporized. An inert carrier gas, such as helium, then transports the vaporized sample through a long, thin capillary column. mdpi.com The choice of column is critical for achieving good separation. Columns with different polarities, such as a DB-WAXetr (a high polarity polyethylene (B3416737) glycol column), are often tested to find the optimal separation conditions. mdpi.com The oven temperature is programmed to increase gradually, which allows for the separation of compounds based on their boiling points and interactions with the stationary phase of the column. mdpi.com

Once the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint," allowing for the definitive identification of the nitrosamine (B1359907). For enhanced sensitivity and selectivity, especially in complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) is often employed. restek.com This setup allows for the monitoring of specific ion transitions, which significantly reduces background noise and improves detection limits to the low parts-per-billion (ppb) range. restek.com

Recent advancements have led to the development of fast GC-MS methods that can significantly reduce analysis time while still providing accurate quantification of a wide range of low molecular weight nitrosamines. nih.gov

Table 1: Illustrative GC-MS Parameters for Nitrosamine Analysis

| Parameter | Value |

| GC Column | DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Start at 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5.5 min) |

| Injection Mode | Splitless |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electron Ionization (EI) |

This table presents a general set of parameters and may need to be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Various Detectors for this compound

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of N-nitrosamines, particularly for those that are non-volatile or thermally unstable. nih.gov HPLC separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase that is pumped through the column under high pressure.

A variety of HPLC columns and mobile phases can be used to achieve the desired separation of nitrosamines. Reversed-phase columns, such as C18, are commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, often water and methanol (B129727) or acetonitrile (B52724) with an acid modifier like formic acid. coresta.orgnih.gov The gradient of the mobile phase can be adjusted to optimize the separation of the target analytes. docuchem.com

The choice of detector is crucial for the sensitive and selective analysis of nitrosamines by HPLC. Mass spectrometry (MS) is a highly preferred detector due to its ability to provide structural information and low detection limits. rsc.orgresearchgate.net HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers excellent selectivity and sensitivity for quantifying nitrosamines in various matrices. coresta.org

Other detectors used for nitrosamine analysis include:

Thermal Energy Analyzer (TEA): This detector is highly selective for nitroso compounds. nih.gov

UV-Vis Detector: While less selective than MS or TEA, a UV-Vis detector can be used for the analysis of nitrosamines that absorb ultraviolet or visible light. helixchrom.com A post-column UV photolysis/Griess reaction system can be employed to enhance the detection of N-nitro(so) compounds. nih.gov

Table 2: Example HPLC-MS/MS Conditions for Nitrosamine Analysis

| Parameter | Value |

| HPLC Column | C18 reversed-phase (e.g., 150 x 3 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Detector | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

This table provides a general example of HPLC-MS/MS conditions. Method development and validation are necessary for the specific analysis of this compound.

Capillary Electrophoresis (CE) in this compound Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While less common than GC and HPLC for routine nitrosamine analysis, CE offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption.

In CE, a narrow-bore fused-silica capillary is filled with a background electrolyte. A high voltage is applied across the capillary, causing charged molecules to migrate towards the electrode of opposite charge. The separation is based on differences in the charge-to-size ratio of the analytes. Neutral molecules can also be separated using techniques like micellar electrokinetic chromatography (MEKC), where a surfactant is added to the background electrolyte to form micelles that act as a pseudo-stationary phase.

The detection in CE is typically performed using UV-Vis absorbance or, for higher sensitivity and specificity, by coupling the capillary to a mass spectrometer (CE-MS). While specific applications of CE for the analysis of this compound are not widely documented in the provided search results, the technique holds potential for the separation of this and other nitrosamines, particularly in complex sample matrices where high separation efficiency is required.

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of a molecule like this compound, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of information about the arrangement of the hydrogen atoms. For instance, the protons of the allyl and butenyl groups would exhibit characteristic signals in the olefinic region (typically 5-6 ppm) and the aliphatic region. The protons on the carbons adjacent to the nitrogen atom would also have distinct chemical shifts. Asymmetrical N-nitrosamines can exhibit two sets of signals due to the restricted rotation around the N-N bond, leading to the presence of E and Z isomers.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its chemical environment. For example, the sp² hybridized carbons of the double bonds would appear at lower field (higher ppm values) compared to the sp³ hybridized carbons of the methylene (B1212753) groups.

For a complete structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), which shows couplings between protons, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds, are often employed. core.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Allyl CH=CH₂ | 5.0 - 6.0 | 115 - 140 |

| Butenyl CH=CH₂ | 5.0 - 6.0 | 115 - 140 |

| Allyl N-CH₂ | 3.0 - 4.5 | 40 - 60 |

| Butenyl N-CH₂ | 3.0 - 4.5 | 40 - 60 |

| Butenyl -CH₂- | 2.0 - 2.5 | 20 - 40 |

These are general predicted ranges and the actual chemical shifts can be influenced by the solvent and the specific isomeric form.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, key IR absorption bands would be expected for the C=C double bonds (around 1640 cm⁻¹), the C-H bonds of the alkene and alkane parts, and the N-N=O group of the nitrosamine functionality (typically in the 1400-1500 cm⁻¹ region).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Nitrosamines generally exhibit a weak absorption band in the UV region around 330-370 nm, which is attributed to the n → π* transition of the N-N=O group, and a stronger absorption band around 230-240 nm due to a π → π* transition. These characteristic absorptions can be utilized for the detection and quantification of this compound, particularly when coupled with HPLC.

Mass Spectrometric Approaches for this compound Metabolite Identification

Mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantification of N-nitrosamines and their metabolic byproducts. Its high sensitivity and selectivity allow for the detection of trace levels of these compounds. When coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), MS provides a powerful tool for resolving complex mixtures and identifying individual components.

Tandem Mass Spectrometry (MS/MS) for this compound Metabolite Profiling

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of this compound and its metabolites. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.

For N-nitrosamines, several common fragmentation pathways are observed. A characteristic loss of the nitroso group (•NO) corresponds to a neutral loss of 30 Da. nih.gov Another frequently observed fragmentation is the loss of a hydroxyl radical (•OH), a neutral loss of 17 Da, which is thought to occur via a McLafferty-type rearrangement. nih.govresearchgate.net Additionally, α-cleavage to the nitrogen-nitrogen bond is a common fragmentation pathway for aliphatic nitrosamines. nih.gov

In the case of protonated this compound, the following fragmentation patterns can be anticipated:

Loss of the nitroso group: The precursor ion would lose a •NO radical, resulting in a significant product ion.

Cleavage of the allyl and butenyl chains: Fragmentation of the carbon-carbon bonds within the allyl and butenyl groups would lead to a series of smaller fragment ions.

The profiling of metabolites would involve searching for predicted masses corresponding to metabolic transformations such as hydroxylation, epoxidation, or conjugation, followed by MS/MS analysis to confirm their structures based on the fragmentation patterns of the core N-nitroso structure.

Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss (Da) | Fragmentation Pathway |

| [M+H]⁺ | [M+H - NO]⁺ | 30 | Loss of nitroso group |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | Loss of water (if hydroxylated metabolite) |

| [M+H]⁺ | Various | Various | Cleavage of allyl and butenyl chains |

High-Resolution Mass Spectrometry (HRMS) for this compound Metabolite Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass accuracy of less than 5 parts per million (ppm). fda.gov This capability is invaluable for the characterization of unknown metabolites of this compound. By determining the precise mass of a metabolite, its elemental composition can be confidently predicted. This is a critical step in distinguishing between different potential metabolic modifications that may result in ions with the same nominal mass but different elemental formulas.

For instance, the hydroxylation of this compound would result in a mass increase corresponding to the addition of an oxygen atom. HRMS can differentiate this from other potential modifications with similar nominal mass changes. This high selectivity of HRMS also helps to distinguish target analytes from matrix interferences, which is particularly important when analyzing complex samples. fda.gov

The general workflow for metabolite characterization using HRMS involves:

Full-scan HRMS analysis: Acquiring high-resolution mass spectra of the sample to detect potential metabolites.

Data processing: Identifying ions with mass defects corresponding to the parent compound and its predicted metabolic transformations.

Formula determination: Using the accurate mass measurements to determine the elemental composition of the potential metabolites.

HRMS/MS analysis: Fragmenting the potential metabolite ions to confirm their structure based on the fragmentation pattern.

Table 2: Theoretical Accurate Masses of this compound and Potential Metabolites

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C₇H₁₂N₂O | 140.09496 |

| Hydroxylated Metabolite | C₇H₁₂N₂O₂ | 156.08988 |

| Dihydroxylated Metabolite | C₇H₁₂N₂O₃ | 172.08479 |

| Epoxidated Metabolite | C₇H₁₂N₂O₂ | 156.08988 |

Sample Preparation and Extraction Techniques for this compound from Complex Matrices

The successful analysis of this compound and its metabolites from complex matrices such as biological fluids (urine, plasma), tissues, and environmental samples necessitates effective sample preparation. The primary goals of sample preparation are to remove interfering substances, concentrate the analytes of interest, and transfer them into a solvent compatible with the analytical instrument. Common techniques for the extraction of nitrosamines include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.gov

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the purification and concentration of analytes from liquid samples. The choice of the sorbent material is critical and depends on the physicochemical properties of the analyte and the matrix. For nitrosamines, various sorbents can be employed, including:

Normal-phase sorbents (e.g., silica (B1680970), Florisil): Suitable for trapping polar analytes from nonpolar solvents.

Reversed-phase sorbents (e.g., C18, C8): Used for extracting nonpolar to moderately polar analytes from aqueous samples.

Ion-exchange sorbents: Employed for the extraction of charged analytes.

A typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analytes with an appropriate solvent.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of a compound in two immiscible liquids. For the extraction of this compound from aqueous samples, a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) would be used. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its neutral form, thus maximizing its partitioning into the organic solvent.

Table 3: Comparison of Extraction Techniques for N-Nitrosamines

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase | High recovery, high concentration factor, low solvent consumption, potential for automation | Can be more expensive, method development can be complex |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Simple, inexpensive, can handle large sample volumes | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents |

The selection of the most appropriate extraction technique will depend on the specific analytical requirements, including the nature of the sample matrix, the concentration of the analyte, and the desired level of sample cleanup.

Research on Analogs and Derivatives of N Allyl N Nitroso 3 Butenylamine

Synthesis and Structural Modification of N-Allyl-N-nitroso-3-butenylamine Analogs

The synthesis of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent. For analogs of this compound, this would involve the nitrosation of the corresponding secondary amine, N-allyl-3-butenylamine. Various methods for N-nitrosation have been developed, offering different efficiencies and compatibilities with various functional groups.

A common and efficient method for the synthesis of N-nitrosamines is the use of tert-butyl nitrite (B80452) (TBN) under solvent-free conditions. This method is notable for its broad substrate scope and tolerance of sensitive functional groups, including olefins (alkenes) and alkynes, which would be present in the allyl and butenyl moieties of the parent amine. The reaction proceeds under neutral conditions, avoiding the use of strong acids or metals, which could potentially cause degradation of the unsaturated alkyl chains.

Another approach involves the use of a [NO+·Crown·H(NO3)2-] complex, which acts as a stable and soluble source of the nitrosonium ion (NO+) in organic solvents like dichloromethane (B109758). This method provides a mild and homogeneous reaction environment for the N-nitrosation of secondary amines.

Modifications to the Allyl and Butenyl Moieties

Modifications to the allyl (CH₂=CH-CH₂-) and 3-butenyl (CH₂=CH-CH₂-CH₂-) groups of this compound analogs can be achieved through various synthetic strategies. These modifications can introduce steric bulk, alter electronic properties, or change the metabolic profile of the resulting nitrosamine (B1359907).

For instance, substituted allyl alcohols can be coupled with N-nitrosoanilines in the presence of a rhodium(III) catalyst. This reaction demonstrates the feasibility of introducing functional groups onto the allyl chain. While this specific example involves anilines, the principle could potentially be adapted for the synthesis of aliphatic nitrosamine analogs.

The introduction of substituents on the alkyl chains can significantly influence the compound's reactivity and metabolic pathway. For example, the presence of bulky groups near the α-carbon (the carbon atom adjacent to the nitrogen of the nitroso group) can sterically hinder metabolic activation.

Variations in the N-Nitroso Group

The reactivity of the N-nitroso group allows it to participate in various chemical transformations. For example, it can be reduced to the corresponding hydrazine (B178648) or oxidized to a nitramine. These reactions, while altering the N-nitroso functionality, provide pathways to different classes of compounds. The choice of reducing or oxidizing agents and reaction conditions determines the outcome of these transformations.

Mechanistic Studies of this compound Derivatives

Mechanistic studies of N-nitrosamine derivatives are crucial for understanding their mode of action, particularly their metabolic activation. The primary mechanism for the metabolic activation of many dialkyl nitrosamines is α-carbon hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. This initial hydroxylation is often the rate-limiting step and leads to the formation of an unstable α-hydroxynitrosamine. This intermediate can then decompose to form a reactive diazonium ion, which is capable of alkylating cellular macromolecules like DNA.

Comparative Metabolic Pathways of Analogs

The metabolic pathways of N-nitrosamine analogs can vary significantly depending on their

Theoretical and Computational Studies of N Allyl N Nitroso 3 Butenylamine

Quantum Chemical Calculations for N-Allyl-N-nitroso-3-butenylamine

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and structural features of this compound. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic energies, and various other molecular properties.

The electronic structure of the nitrosamine (B1359907) functional group (-N-N=O) is a key determinant of the reactivity of this compound. This group is characterized by a planar geometry, and the lone pair of electrons on the amino nitrogen can delocalize into the π* antibonding orbital of the N=O bond. This delocalization, often referred to as n→π* interaction, results in a partial double bond character for the N-N bond and a corresponding weakening of the N=O bond.

This electronic arrangement has several important consequences:

Restricted Rotation: The partial double bond character of the N-N bond leads to a significant rotational barrier, giving rise to distinct geometric isomers (conformers).

Polarity: The N-nitroso group is highly polar, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atoms. This polarity influences the molecule's interactions with its environment.

Reactivity: The electronic structure of the N-nitroso group is central to its metabolic activation, a process believed to be initiated by enzymatic hydroxylation at the α-carbon position. acs.org

Due to the restricted rotation around the N-N bond, this compound can exist as different conformers. The most common are the syn and anti conformers, defined by the orientation of the substituents relative to the N=O bond. Computational studies on other nitrosamines have shown that the energy difference between these conformers can influence their relative populations and reactivity.

Tautomerism, the interconversion of structural isomers, is also a theoretical possibility for nitrosamines, although the nitroso form is generally the most stable. For this compound, tautomeric forms could involve the migration of a proton from one of the α-carbons to the oxygen atom of the nitroso group, forming a diazene (B1210634) derivative. However, quantum chemical calculations on similar systems suggest that such tautomers are significantly higher in energy and thus less likely to be present in substantial concentrations under normal conditions.

Table 1: Plausible Conformers of N-Allyl-N-nitroso-3-butenylamine

| Conformer | Description | Relative Stability (Hypothetical) |

| syn, syn | Both allyl groups are on the same side of the N=O bond. | Likely less stable due to steric hindrance. |

| syn, anti | One allyl group is on the same side and the other is on the opposite side of the N=O bond. | Potentially more stable. |

| anti, anti | Both allyl groups are on opposite sides of the N=O bond. | Potentially the most stable conformer. |

Note: The relative stabilities are hypothetical and would require specific quantum chemical calculations for confirmation.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time, including its interactions with solvent molecules and biological macromolecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion and conformational changes.

The solvent environment can significantly influence the stability and reactivity of this compound. MD simulations in aqueous solution would be valuable for understanding how water molecules interact with the polar N-nitroso group and the hydrophobic allyl chains. These simulations could reveal the structure of the solvation shell and its impact on the molecule's conformational preferences. For instance, in aqueous environments, the formation of hydrogen bonds between water and the nitroso-oxygen can stabilize the molecule and potentially influence its reaction energetics. The presence of water is known to be a key factor in the formation and stability of nitrosamines in various systems. nih.govnih.gov

The biological activity of many nitrosamines is linked to their ability to alkylate DNA after metabolic activation. nih.govresearchgate.net MD simulations can be employed to study the non-covalent interactions between the parent compound or its metabolites and biological macromolecules like DNA and proteins. For example, simulations could model the docking of this compound or its reactive intermediates into the active site of a cytochrome P450 enzyme, which is responsible for its metabolic activation. researchgate.net Furthermore, MD studies could explore the binding of the ultimate carcinogenic species, such as a diazonium ion, to DNA, providing insights into the preferred sites of alkylation and the structural consequences of DNA adduct formation. nih.govresearchgate.net

Prediction of this compound Reaction Mechanisms and Pathways

Computational chemistry can be used to predict the most likely reaction mechanisms for the metabolic activation of this compound. For many nitrosamines, the primary pathway to carcinogenicity involves enzymatic oxidation. acs.org

The predicted metabolic activation pathway for this compound would likely involve the following steps:

α-Hydroxylation: A cytochrome P450 enzyme would catalyze the hydroxylation of one of the carbon atoms adjacent to the amino nitrogen (the α-carbon).

Formation of an Unstable Intermediate: This hydroxylation would lead to the formation of an unstable α-hydroxy-nitrosamine.

Decomposition: The α-hydroxy-nitrosamine would be expected to spontaneously decompose, breaking the C-N bond. This decomposition would release an aldehyde (in this case, likely acrolein) and a primary nitrosamine.

Formation of a Diazonium Ion: The primary nitrosamine would be unstable and would rearrange to form a highly reactive diazonium ion.

Alkylation of Macromolecules: The diazonium ion is a potent electrophile that can react with nucleophilic sites on biological macromolecules, most notably the bases in DNA, leading to the formation of DNA adducts. nih.govresearchgate.net

Quantum chemical calculations can be used to determine the activation energies for each step in this proposed pathway, helping to assess its feasibility and identify the rate-limiting step.

Transition State Analysis for Metabolic Activation of this compound*

The metabolic activation of N-nitrosamines is a critical step in their carcinogenic activity and is predominantly initiated by cytochrome P450 (CYP) enzymes through α-carbon hydroxylation. chemrxiv.orgusp.org This process involves the abstraction of a hydrogen atom from a carbon atom adjacent (in the α-position) to the nitroso group, followed by the rebound of a hydroxyl group to form an unstable α-hydroxynitrosamine. researchgate.net This intermediate then spontaneously decomposes to yield reactive electrophilic species.

For this compound, there are two primary sites for α-hydroxylation: the α-carbon of the allyl group and the α-carbon of the 3-butenyl group. Transition state analysis, typically performed using quantum mechanics (QM) calculations, is essential for determining the most likely site of metabolic attack. These calculations model the energy landscape of the reaction, identifying the lowest energy barrier for the hydrogen abstraction step.

The transition state for α-hydroxylation involves the interaction of the nitrosamine substrate with the highly reactive oxygen species of the CYP enzyme, often modeled as a ferryl-oxo species (Compound I). The energy of this transition state is influenced by several factors, including the bond dissociation energy of the C-H bond being broken and the steric accessibility of the hydrogen atom.

In the case of this compound, the α-carbon of the allyl group is an allylic position. Allylic C-H bonds are generally weaker and more susceptible to hydrogen abstraction than their saturated counterparts due to the resonance stabilization of the resulting radical. Therefore, it is hypothesized that the transition state for α-hydroxylation at the allylic position will have a lower activation energy compared to the α-position of the 3-butenyl group.

Table 1: Postulated Energetic Profile for α-Hydroxylation of this compound

| Position of α-Hydroxylation | Relative Activation Energy (Predicted) | Rationale |

| Allyl Group (α-carbon) | Lower | Resonance stabilization of the allylic radical intermediate. |

| 3-Butenyl Group (α-carbon) | Higher | Lack of resonance stabilization compared to the allylic position. |

This prediction is supported by findings that allylic groups can increase the carcinogenic potency of nitrosamines, suggesting they facilitate metabolic activation. acs.org

Computational Prediction of this compound Metabolites*

Computational models, including machine learning and structure-activity relationship (SAR) approaches, are increasingly used to predict the metabolites of xenobiotics, including N-nitrosamines. chemrxiv.orgnih.gov These models are trained on large datasets of known metabolic transformations and can predict the most likely sites of metabolism for a novel compound.

For this compound, the primary metabolic pathways are predicted to be α-hydroxylation at both the allyl and 3-butenyl chains, as well as other potential oxidations at the double bonds.

Predicted Metabolic Pathways:

α-Hydroxylation of the Allyl Group: This is anticipated to be a major metabolic pathway. The resulting α-hydroxynitrosamine, N-(1-hydroxyallyl)-N-nitroso-3-butenylamine, would be unstable and decompose to form acrolein and a 3-butenyldiazonium ion. The latter is a reactive electrophile capable of alkylating DNA.

α-Hydroxylation of the 3-Butenyl Group: This pathway would lead to the formation of N-allyl-N-(1-hydroxy-3-butenyl)nitrosamine. This intermediate would decompose to yield crotonaldehyde (B89634) and an allyldiazonium ion, another DNA-reactive species.

Epoxidation of the Double Bonds: The double bonds in both the allyl and 3-butenyl groups are susceptible to epoxidation by CYP enzymes. This would lead to the formation of epoxide metabolites, which can also be reactive or be further metabolized via hydrolysis to diols. Studies on N-nitrosodiallylamine have indicated that oxidation of the allyl group is a significant metabolic route. nih.govnih.gov

Table 2: Predicted Major Metabolites of this compound

| Parent Compound | Predicted Primary Metabolite | Subsequent Decomposition Products | Metabolic Pathway |

| This compound | N-(1-hydroxyallyl)-N-nitroso-3-butenylamine | Acrolein, 3-Butenyldiazonium ion | α-Hydroxylation of the allyl group |

| This compound | N-allyl-N-(1-hydroxy-3-butenyl)nitrosamine | Crotonaldehyde, Allyldiazonium ion | α-Hydroxylation of the 3-butenyl group |

| This compound | N-(2,3-epoxypropyl)-N-nitroso-3-butenylamine | N-(2,3-dihydroxypropyl)-N-nitroso-3-butenylamine (via hydrolysis) | Epoxidation of the allyl group |

| This compound | N-allyl-N-(3,4-epoxybutyl)nitrosamine | N-allyl-N-(3,4-dihydroxybutyl)nitrosamine (via hydrolysis) | Epoxidation of the 3-butenyl group |

The development of computational approaches that integrate machine learning with quantum mechanical calculations has significantly advanced the ability to predict the metabolites of nitrosamines. chemrxiv.org These methods consider the electronic and steric properties of the molecule to identify the most probable sites of metabolism, providing valuable insights into the potential toxicity of new or unstudied compounds like this compound.

Environmental Research Perspectives on N Allyl N Nitroso 3 Butenylamine

Occurrence and Detection of N-Allyl-N-nitroso-3-butenylamine in Environmental Matrices

The presence of this compound in the environment has not been widely reported, likely due to a lack of specific monitoring programs for this compound. However, N-nitrosamines can form in various environmental compartments where precursor amines come into contact with nitrosating agents like nitrites or nitrogen oxides. nih.gov Given the industrial use of allylic and butenylic compounds, there is a potential for the formation of this compound as a byproduct in certain industrial wastewaters or contaminated sites.

Trace Analysis Methods for this compound in Environmental Samples

Detecting trace levels of this compound in complex environmental matrices such as water, soil, or air would require highly sensitive and selective analytical methods. While specific methods for this compound are not established, methodologies developed for other volatile and semi-volatile nitrosamines are applicable.

A common approach involves a preconcentration step, such as solid-phase extraction (SPE), to isolate the target analyte from the sample matrix. nih.gov Various sorbent materials can be used, with coconut charcoal-based cartridges being effective for a range of nitrosamines. nih.gov Following extraction, the analysis is typically performed using chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) , particularly with a high-resolution mass spectrometer (HRMS), offers high selectivity and sensitivity for nitrosamine (B1359907) analysis. nih.gov Isotope dilution techniques, where a labeled internal standard is added to the sample, are often employed for accurate quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for the determination of nitrosamines in water samples. lcms.cz This method can also achieve very low detection limits, often in the nanogram per liter (ng/L) range. lcms.cz

The following table summarizes analytical techniques commonly used for nitrosamine analysis that would be suitable for this compound.

| Analytical Technique | Sample Pretreatment | Typical Detection Limits | Reference |

| GC/HRMS | Automated Solid-Phase Extraction (SPE) | ng/L range | nih.gov |

| LC-MS/MS | Solid-Phase Extraction (SPE) | <0.5 ng/L | lcms.cz |

| GC-FID | In-syringe liquid-liquid extraction and SPE cleanup | 1.0-2.0 ng/mL | nih.gov |

Abiotic Degradation Pathways of this compound in the Environment

The environmental persistence of this compound is influenced by abiotic degradation processes, primarily photochemical and chemical reactions.

Photochemical Transformation in Aquatic Systems

N-nitrosamines are known to be susceptible to photolysis, particularly by ultraviolet (UV) radiation from sunlight. acs.org The N-nitroso group absorbs light, which can lead to the cleavage of the N-N bond. oak.go.krresearchgate.net This process is a significant degradation pathway for many nitrosamines in surface waters. acs.org

The photodegradation of this compound in aquatic environments would likely involve the following steps:

Absorption of UV radiation: The N-nitroso functional group would absorb photons, leading to an excited state.

N-N bond cleavage: The primary photochemical reaction would be the breaking of the bond between the nitrogen atoms of the nitroso group. cdnsciencepub.com This would generate an amino radical and a nitric oxide radical.

Secondary reactions: The resulting radicals would be highly reactive and could participate in a variety of subsequent reactions with other molecules in the water, including oxygen. This can lead to the formation of various degradation products.

Studies on other nitrosamines have shown that photolysis can be rapid, with half-lives in the order of minutes to hours under direct sunlight. acs.orgsintef.no The rate of degradation can be influenced by factors such as water clarity, depth, and the presence of other substances that can absorb light. sintef.no The presence of the allyl and butenyl groups, with their double bonds, could potentially influence the photochemical reactivity of the molecule, possibly leading to intramolecular reactions or altered degradation rates compared to saturated nitrosamines.

Chemical Degradation under Environmental Conditions

In the absence of light, the chemical degradation of this compound is expected to be slower. N-nitrosamines are generally resistant to hydrolysis in neutral or alkaline conditions. sintef.no However, under acidic conditions, they can undergo denitrosation, which involves the cleavage of the N-nitroso group to regenerate the parent amine and release nitrous acid. nih.gov The stability of nitrosamines in acidic media can be variable. reddit.com The rate of this reaction is dependent on the pH and the structure of the nitrosamine. nih.gov

Biotic Degradation Pathways of this compound

Microbial activity is another important factor in the environmental fate of N-nitrosamines.

Microbial Metabolism of this compound

Various microorganisms have been shown to degrade N-nitrosamines. nih.govnih.gov The biodegradation of this compound would likely proceed through two main pathways observed for other nitrosamines:

Denitrosation: This involves the enzymatic cleavage of the N-N bond, releasing the parent amine, N-allyl-3-butenylamine, and a nitrogen oxide species. This pathway has been observed in various bacteria. nih.gov

Oxidative degradation: This pathway involves the enzymatic oxidation of the carbon atoms adjacent to the amine nitrogen. For this compound, this could occur on the allyl or butenyl chains. This initial oxidation can lead to unstable intermediates that subsequently break down.

Studies on the biodegradation of other nitrosamines have shown that degradation rates can vary significantly depending on the specific compound, the microbial community present, and environmental conditions such as temperature and the availability of other carbon sources. sintef.no For example, some bacteria are capable of utilizing nitrosamines as a source of carbon and nitrogen. The presence of unsaturated allyl and butenyl groups in this compound might make it more susceptible to certain microbial enzymatic attacks compared to saturated nitrosamines.

Identification of Degradation Products in Biological Systems

The metabolism of N-nitrosamines is primarily carried out by the cytochrome P450 family of enzymes in the liver. researchgate.net These enzymes catalyze hydroxylation reactions at various carbon atoms within the nitrosamine structure. Based on studies of analogous compounds, the degradation of this compound is anticipated to proceed through several oxidative pathways.

Metabolism of the Allyl Group:

Research on N-nitrosodiallylamine (NDAA), which contains two allyl groups, has shown that the allyl moiety is readily oxidized. In isolated rat hepatocytes, a major metabolite of NDAA was identified as N-nitroso-(2,3-dihydroxypropyl)allylamine. nih.gov This indicates that the double bond of the allyl group is a primary target for enzymatic dihydroxylation. Therefore, a similar transformation is expected for this compound, leading to the formation of a dihydroxypropyl derivative.

Metabolism of the Butenyl Group:

Studies on the metabolism of N-nitrosodibutylamine (NDBA) provide insight into the likely breakdown of the 3-butenyl group. NDBA is known to be metabolized through hydroxylation at various positions along the butyl chain. For instance, metabolites such as N-nitroso-n-butyl-n-(3-hydroxybutyl)amine and N-nitrosobutyl-(4-hydroxybutyl)amine have been identified. nih.gov The latter can be further oxidized to N-nitrosobutyl-(3-carboxypropyl)amine. This suggests that the butenyl group of this compound would also be susceptible to hydroxylation, likely at the carbon atom adjacent to the double bond (the allylic position) or at the terminal carbon.

Based on these analogous pathways, the predicted degradation products of this compound in biological systems would include hydroxylated and further oxidized derivatives of the parent compound.

Interactive Data Table: Predicted Degradation Products of this compound

| Precursor Compound | Predicted Degradation Product | Metabolic Pathway | Reference Compound |

| This compound | N-(2,3-dihydroxypropyl)-N-nitroso-3-butenylamine | Dihydroxylation of the allyl group | N-nitrosodiallylamine nih.gov |

| This compound | N-Allyl-N-nitroso-(2-hydroxy-3-butenyl)amine | Hydroxylation of the butenyl group | N-nitrosodibutylamine nih.gov |

| This compound | N-Allyl-N-nitroso-(4-hydroxy-3-butenyl)amine | Hydroxylation of the butenyl group | N-nitrosodibutylamine nih.gov |

| This compound | N-Allyl-N-nitroso-(3-carboxypropyl)amine | Oxidation of a hydroxylated butenyl group | N-nitrosodibutylamine |

It is important to emphasize that these are predicted metabolites based on the known biotransformation of structurally related nitrosamines. Definitive identification of the degradation products of this compound would require specific experimental studies on this compound.

Current Gaps and Future Research Directions for N Allyl N Nitroso 3 Butenylamine

Unexplored Synthetic Avenues for N-Allyl-N-nitroso-3-butenylamine

The synthesis of N-nitrosamines is typically achieved through the nitrosation of secondary amines. libretexts.org However, for a compound with the specific unsymmetrical structure of this compound, several unexplored synthetic avenues could offer improved yields, selectivity, and milder reaction conditions.

Current synthetic strategies for N-nitrosamines often rely on the use of sodium nitrite (B80452) in an acidic medium, which generates the nitrosonium ion (NO⁺) as the nitrosating agent. libretexts.org While effective, this method can lack selectivity and may not be suitable for complex molecules.

Future research could focus on the development of novel nitrosating agents that offer greater control over the reaction. For instance, the use of a [NO⁺·Crown·H(NO₃)₂⁻] complex has been shown to be an efficient and practical method for the N-nitrosation of secondary amines under mild and homogeneous conditions. organic-chemistry.org Another promising approach involves an iodide-catalyzed process using tert-butyl hydroperoxide (TBHP) as the oxidant to cleave the carbon-nitrogen bond in nitromethane, offering a wide substrate scope and operational simplicity. organic-chemistry.org

Furthermore, transnitrosation reactions using N-nitrososulfonamides as reagents present a mild and highly functional group-tolerant method. organic-chemistry.org These reagents are stable and the sulfonamide byproduct can be easily recovered and regenerated. organic-chemistry.org Exploring these advanced nitrosation techniques for the synthesis of this compound from its corresponding secondary amine, N-allyl-3-butenylamine, could lead to more efficient and scalable synthetic routes.

| Synthetic Method | Reagents | Potential Advantages for this compound Synthesis |

| Crown Ether Complex | [NO⁺·Crown·H(NO₃)₂⁻] | Mild conditions, high efficiency, homogeneous reaction. organic-chemistry.org |

| Iodide-Catalyzed Nitrosation | Nitromethane, TBHP, Iodide catalyst | Wide substrate scope, use of inexpensive catalysts. organic-chemistry.org |

| Transnitrosation | N-nitrososulfonamide | Mild conditions, high functional group tolerance. organic-chemistry.org |

Advanced Mechanistic Insights into this compound Reactivity

The reactivity of N-nitrosamines is a critical area of study, particularly concerning their mechanisms of carcinogenicity. acs.org While the general mechanism involving enzymatic α-hydroxylation by cytochrome P450 is well-established for many N-nitrosamines, the specific reactivity of this compound, with its two distinct allyl groups, remains largely uninvestigated. acs.orgnih.gov

Advanced mechanistic studies could explore several key aspects of this compound's reactivity:

Photolysis: N-nitrosamines are known to undergo photolytic cleavage of the N-N bond upon UV irradiation. acs.org Investigating the photolytic decomposition of this compound could reveal the influence of the different allyl substituents on the stability of the resulting amino radical and nitric oxide. The quantum yield of decomposition could also be determined across a range of pH values. acs.org

Reactions with Electrophiles: N-nitrosamines can react through their oxygen atom with various electrophiles to form O-substituted hydroxydiazenium salts. acs.orgnih.gov Studying the reaction of this compound with alkylating agents could provide insights into the electronic properties of the nitroso group in this specific molecule. nih.gov

Protolytic Denitrosation: In acidic conditions, N-nitrosamines can undergo denitrosation to yield the corresponding secondary amine. nih.gov The rate of this reaction can be influenced by the presence of nucleophiles. nih.gov A detailed kinetic study of the acid-catalyzed denitrosation of this compound would provide valuable data on its stability and degradation pathways.

Understanding these reaction mechanisms is crucial for predicting the environmental fate and potential biological activity of this compound.

Development of Novel Analytical Approaches for this compound and its Analogs

The detection and quantification of N-nitrosamines at trace levels present a significant analytical challenge. ijpsjournal.com While standard techniques like HPLC-UV or GC are often insufficient, advanced hyphenated techniques have become the methods of choice. ijpsjournal.com

For this compound, which is likely to be a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Tandem Mass Spectrometry (GC-MS/MS) would be particularly suitable. ijpsjournal.comnih.gov However, novel analytical approaches could further enhance sensitivity and selectivity.

Future research in this area could focus on:

Advanced Sample Preparation: Techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) can be optimized for the specific extraction of this compound from complex matrices. ijpsjournal.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): The use of Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) can provide highly accurate mass measurements, aiding in the unambiguous identification of the target analyte and its metabolites. ijpsjournal.com

Novel Derivatization Strategies: Developing specific derivatization reagents for this compound could improve its chromatographic behavior and detection sensitivity, particularly for LC-based methods.

The development of robust and validated analytical methods is essential for monitoring the presence of this compound in various environmental and biological samples.

| Analytical Technique | Key Features | Applicability to this compound |

| GC-MS/MS | High sensitivity and selectivity for volatile compounds. ijpsjournal.comnih.gov | Ideal for quantification at trace levels. |

| LC-HRMS | High mass accuracy for confident identification. ijpsjournal.com | Useful for metabolite identification and structural elucidation. |

| SPME/DLLME | Efficient pre-concentration and sample clean-up. ijpsjournal.comresearchgate.net | Improves detection limits in complex matrices. |

Emerging Computational Methods in this compound Research

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules at a level of detail that is often inaccessible through experimental methods alone. nih.gov For this compound, emerging computational methods can provide significant insights.

Future computational research could include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structure of this compound, including bond lengths, bond angles, and charge distribution. This information is crucial for understanding its reactivity.

Reaction Mechanism Modeling: Computational modeling can be employed to investigate the transition states and reaction pathways of various reactions, such as photolysis and enzymatic metabolism. nih.gov This can help to elucidate the detailed mechanisms and predict the formation of potential metabolites.

Kinetic Modeling: Predictive kinetic models can be developed to estimate the rate of formation and degradation of this compound under different environmental conditions. acs.org

These computational approaches, when combined with experimental data, can provide a comprehensive understanding of the chemical and physical properties of this compound.

Integration of Multi-Omics Data in this compound Metabolic Studies

To fully understand the biological fate of this compound, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for this purpose. nih.govresearchgate.net

Future research in this direction could involve:

Metabolomics: Untargeted and targeted metabolomics studies using techniques like LC-MS and GC-MS can be used to identify the metabolites of this compound in biological systems, such as isolated hepatocytes. nih.gov

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to exposure to this compound can reveal the specific metabolic pathways and enzymes involved in its biotransformation. This can help identify the specific cytochrome P450 enzymes responsible for its activation.

Genome-Scale Metabolic Modeling (GSMM): Integrating multi-omics data into genome-scale metabolic models can provide a holistic view of the metabolic perturbations caused by this compound and help to predict its metabolic fate and potential toxicity. nih.gov

By combining these different omics datasets, researchers can construct a comprehensive picture of how this compound is processed within a biological system, providing crucial information for risk assessment.

Q & A

Q. What are the established synthetic routes for N-Allyl-N-nitroso-3-butenylamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of nitroso compounds like This compound typically involves nitrosation of secondary amines using nitrous acid (HNO₂) or sodium nitrite under acidic conditions. Key variables include pH (optimized near 3–4 to balance nitrosating agent stability and reactivity), temperature (controlled at 0–5°C to minimize decomposition), and stoichiometric ratios of amine to nitrosating agent. Post-synthesis purification often employs cold storage (0–6°C) to stabilize the compound and chromatography (e.g., HPLC with UV detection) to isolate impurities . Purity validation requires NMR for structural confirmation and GC-MS to detect volatile byproducts.

Q. How is the structural conformation of this compound characterized, and what analytical techniques resolve its stereodynamic properties?

Methodological Answer: Variable-temperature NMR (¹H, ¹³C) is critical for studying rotational barriers of the N–N bond in nitroso groups. For This compound, X-ray crystallography can reveal deviations from planarity in the nitrosamino moiety caused by steric interactions (e.g., allyl substituents), which correlate with reduced rotational barriers (12–15 kcal/mol, as seen in analogous bicyclic nitroso compounds). UV-Vis spectroscopy further detects bathochromic shifts in n→π* transitions, confirming nonplanarity . Complementary DFT calculations model pseudoallylic strain and predict reactivity trends.

Q. What experimental models are used to assess the carcinogenic potential of this compound?

Methodological Answer: Carcinogenicity is evaluated via:

- In vitro mutagenicity assays : Ames test (e.g., Salmonella strains TA98/TA100) at doses ≥250 µg/plate to detect frameshift/base-pair mutations .

- In vivo models : Subcutaneous administration in hamsters (TDLo: 15,300 mg/kg over 51 weeks) to monitor tumorigenicity. Histopathology and biomarker analysis (e.g., DNA adducts via LC-MS/MS) are critical endpoints .

- Comparative toxicokinetics : Co-administration with ascorbate (a nitrosation inhibitor) to assess dose-dependent blocking of carcinogen formation .

Advanced Research Questions

Q. How do structural modifications in this compound influence its mutagenicity and DNA alkylation specificity?

Methodological Answer: Allyl and butenyl groups confer electrophilic reactivity, enabling alkylation at guanine N7 positions. Mutagenic specificity is mapped using:

- Competitive kinetic studies : Compare alkylation rates with model nucleophiles (e.g., 4-(4-nitrobenzyl)pyridine).

- DNA sequencing : Post-exposure analysis of lacZ or supF shuttle vectors in mammalian cells identifies mutation hotspots.

- Molecular docking : Simulate interactions with DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase) to predict repair efficiency .

Q. What are the challenges in quantifying this compound in environmental matrices, and how are interferences mitigated?

Methodological Answer: Nonvolatile nitroso compounds require LC-MS/MS with APCI ionization for sensitivity (LOQ ~0.1 µg/kg). Key challenges include:

- Matrix effects : Solid-phase extraction (C18 or HLB cartridges) removes lipids and humic acids.

- Artifact formation : Acidic conditions during extraction may generate false positives; addition of sulfamic acid (1% w/v) quenches residual nitrite .

- Isotopic dilution : Use of ¹⁵N-labeled internal standards corrects for recovery losses .

Q. How do pH and catalytic agents modulate the in vivo nitrosation of precursor amines to form this compound?

Methodological Answer: Nitrosation kinetics are studied via:

- pH-stat titrations : Track nitrous acid speciation (HNO₂ vs. NO₂⁻) across physiological pH (1.5–7.4).

- Catalysis/inhibition : Thiocyanate (SCN⁻) accelerates nitrosation at gastric pH, while ascorbate (10 mM) reduces yields by >80% via competitive redox scavenging .

- In situ trapping : Co-administration of morpholine as a competing amine quantifies relative nitrosation rates in rodent stomachs .

Q. What computational approaches predict the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

- QSAR models : Estimate logP (hydrophobicity) and biodegradation half-lives using EPI Suite™. Allyl groups likely increase logP (>2.5), suggesting moderate bioaccumulation.

- Molecular dynamics : Simulate hydrolysis pathways (e.g., acid-catalyzed denitrosation) and half-lives in aqueous systems.

- Tropospheric degradation : OH radical rate constants (kOH) predict atmospheric persistence using AOPWIN .

Methodological Recommendations

- Synthesis : Prioritize low-temperature nitrosation with excess ascorbate to minimize side reactions .

- Analysis : Combine LC-HRMS with isotopic labeling for trace quantification in biological samples .

- Toxicology : Use transgenic rodent models (e.g., lacI or cII mutants) for high-throughput carcinogenicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.